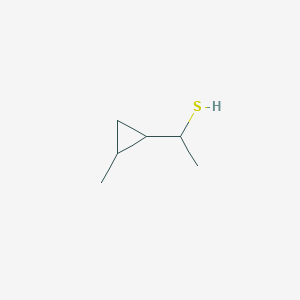
1-(2-Methylcyclopropyl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclopropyl)ethane-1-thiol typically involves the reaction of 2-methylcyclopropylmethanol with thiolating agents. One common method is the reaction of 2-methylcyclopropylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction proceeds via the formation of an intermediate thiol, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylcyclopropyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using mild oxidizing agents such as iodine (I2) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base catalysts
Major Products Formed:
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Applications De Recherche Scientifique
1-(2-Methylcyclopropyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-thiol involves its reactivity as a thiol compound. The thiol group can undergo nucleophilic attacks, participate in redox reactions, and form covalent bonds with other molecules. These interactions are crucial in various biochemical and industrial processes.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiol group can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Redox Reactions: The thiol group can be oxidized or reduced, playing a role in redox signaling and regulation in biological systems.
Comparaison Avec Des Composés Similaires
1-(2-Methylcyclopropyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: A simpler thiol with a similar reactivity profile but lacking the cyclopropyl group.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.
Thiophenol: An aromatic thiol with distinct chemical properties due to the presence of a benzene ring.
Uniqueness: The presence of the 2-methylcyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other thiol compounds
Propriétés
Formule moléculaire |
C6H12S |
|---|---|
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
1-(2-methylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C6H12S/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3 |
Clé InChI |
TVCYLPYIESVRNL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


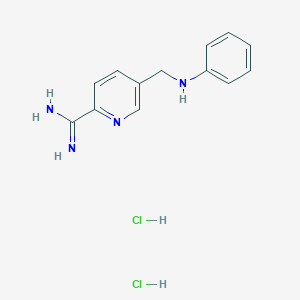
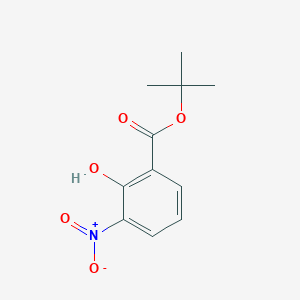
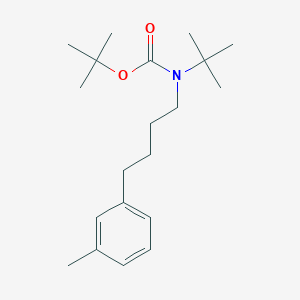
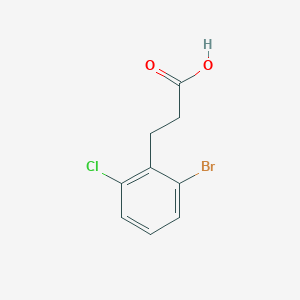
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)
![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)
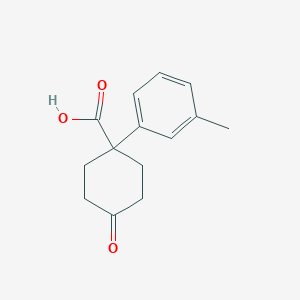
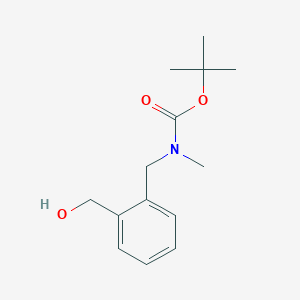
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)

![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
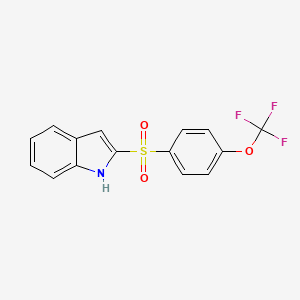
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
